3-(Chloromethyl)-4-methylpyridine

Übersicht

Beschreibung

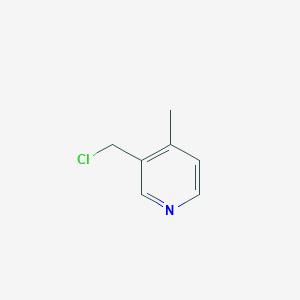

3-(Chloromethyl)-4-methylpyridine is an organic compound with the molecular formula C_7H_8ClN. It is a derivative of pyridine, featuring a chlorine atom attached to the third carbon and a methyl group attached to the fourth carbon of the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Chloromethylation of 4-Methylpyridine: One common synthetic route involves the chloromethylation of 4-methylpyridine using formaldehyde and hydrochloric acid under acidic conditions.

Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where 4-methylpyridine is diazotized and then treated with copper(I) chloride to introduce the chloromethyl group.

Industrial Production Methods: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound N-oxide.

Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in 3-(methyl)-4-methylpyridine.

Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles, such as alcohols or amines, to form ethers or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.

Substitution: Nucleophiles such as methanol or ammonia are used, often in the presence of a base.

Major Products Formed:

Oxidation: this compound N-oxide

Reduction: 3-(methyl)-4-methylpyridine

Substitution: Various ethers and amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate for Drug Synthesis

3-(Chloromethyl)-4-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of 3-amino-4-methylpyridine, an important precursor for the anti-HIV drug nevirapine. The synthesis involves chlorination processes where this compound is transformed into 2-chloro-3-amino-4-picoline, which is further processed to yield nevirapine .

Antiviral Agents

The compound has also been explored for its potential in developing antiviral agents. Its derivatives can inhibit reverse transcriptase, a key enzyme in the replication of retroviruses like HIV. This makes it a candidate for research focused on new therapeutic strategies against viral infections .

Agricultural Applications

Pesticide Development

In agricultural chemistry, this compound is recognized for its role in synthesizing various insecticides and herbicides. The chloromethyl group enhances the reactivity of the pyridine ring, allowing for modifications that lead to potent agrochemical agents. The compound's derivatives have shown efficacy in pest control, contributing to crop protection strategies .

Herbicide Formulations

The compound is also involved in the formulation of herbicides. Its ability to modify biological activity through structural adjustments makes it valuable in developing selective herbicides that target specific plant species while minimizing damage to crops .

Chemical Synthesis

Building Block for Organic Synthesis

As a building block, this compound is employed in various organic synthesis pathways. It can participate in nucleophilic substitution reactions due to its electrophilic chloromethyl group, facilitating the introduction of various functional groups to create more complex molecules.

Synthesis of Heterocycles

The compound can be used to synthesize other heterocyclic compounds through cyclization reactions. These heterocycles are often biologically active and are important in medicinal chemistry and material science .

Data Tables

| Application Area | Specific Use | Remarks |

|---|---|---|

| Pharmaceuticals | Intermediate for nevirapine synthesis | Key role in developing anti-HIV drugs |

| Agrochemicals | Synthesis of insecticides and herbicides | Enhances pest control efficacy |

| Organic Chemistry | Building block for complex organic compounds | Facilitates nucleophilic substitutions |

| Heterocyclic Chemistry | Synthesis of biologically active heterocycles | Important for medicinal and material applications |

Case Study 1: Synthesis of Nevirapine

A notable example of the application of this compound is its use in synthesizing nevirapine. The process involves selective chlorination followed by amination, resulting in high yields of the desired product under mild conditions. This method has been optimized to enhance efficiency and reduce costs associated with drug production .

Case Study 2: Development of Selective Herbicides

Research has demonstrated that derivatives of this compound exhibit selective herbicidal activity against certain weed species while sparing crops. This selectivity is crucial for sustainable agricultural practices and minimizes environmental impact .

Wirkmechanismus

The mechanism by which 3-(chloromethyl)-4-methylpyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system or industrial process .

Vergleich Mit ähnlichen Verbindungen

3-(Chloromethyl)pyridine

2-(Chloromethyl)pyridine

3-(Chloromethyl)benzoic acid

Biologische Aktivität

3-(Chloromethyl)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

The compound features a chloromethyl group (-CH₂Cl) at the 3-position and a methyl group (-CH₃) at the 4-position of the pyridine ring. The presence of these substituents significantly influences its reactivity and biological properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyridine derivatives. For instance, this compound has demonstrated effectiveness against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study conducted on various cancer cell lines revealed that this compound inhibits cell proliferation through apoptosis induction. The following table summarizes its effects on different cancer types:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 20 | Induction of apoptosis via caspase activation |

| A549 (lung cancer) | 15 | Cell cycle arrest in G1 phase |

| HeLa (cervical cancer) | 25 | Inhibition of DNA synthesis |

The mechanism underlying its anticancer activity appears to involve both apoptosis induction and cell cycle modulation, suggesting potential utility in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following data illustrates its anti-inflammatory effects:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 70 |

These findings indicate that this compound may serve as an effective anti-inflammatory agent, potentially useful in treating inflammatory diseases .

Case Studies and Research Findings

A notable case study involved the use of this compound in a model of acute inflammation induced by lipopolysaccharides (LPS). The treatment group exhibited significantly reduced edema compared to the control group, demonstrating its efficacy in vivo.

Moreover, docking studies have provided insights into the binding affinity of this compound with various biological targets, suggesting that it interacts effectively with enzymes involved in inflammation and cancer progression .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement due to the electron-withdrawing effect of the pyridine ring, which enhances the electrophilicity of the adjacent carbon.

Key Reactions:

-

Hydrolysis :

Reacting with aqueous NaOH (10% w/v) at 80°C for 4 hours yields 3-(hydroxymethyl)-4-methylpyridine with 75% efficiency . The reaction proceeds via an SN2 mechanism , where hydroxide ions attack the chloromethyl carbon. -

Ammonolysis :

Treatment with liquid ammonia at 100°C under pressure produces 3-(aminomethyl)-4-methylpyridine in 60% yield . Steric hindrance from the 4-methyl group slightly reduces reactivity compared to analogous derivatives. -

Thiolation :

Using sodium hydrosulfide (NaSH) in the presence of tetrabutylammonium hydroxide (TBAOH) at 70°C forms 3-(mercaptomethyl)-4-methylpyridine with 85% efficiency . TBAOH acts as both a phase-transfer catalyst and base.

Table 1: Substitution Reaction Parameters

Oxidation and Reduction

The chloromethyl and methyl groups participate in redox reactions under controlled conditions.

Oxidation:

-

Chloromethyl to Carboxylic Acid :

Using KMnO₄ in concentrated H₂SO₄ at 90°C oxidizes the chloromethyl group to a carboxylic acid, yielding 4-methylnicotinic acid (3-carboxy-4-methylpyridine) with 50% efficiency . Over-oxidation is minimized by maintaining temperatures below 100°C. -

Methyl to Carboxyl :

The 4-methyl group resists oxidation under standard conditions due to the deactivating effect of the pyridine ring.

Reduction:

-

Chloromethyl to Methyl :

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the chloromethyl group to a methyl group, forming 3,4-dimethylpyridine in 40% yield . Competing pyridine ring hydrogenation is suppressed by using mild conditions (25°C, 1 atm H₂).

Table 2: Oxidation/Redution Parameters

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 90°C, 6h | 4-Methylnicotinic acid | 50% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 3,4-Dimethylpyridine | 40% |

Elimination and Cyclization

Under basic conditions, the chloromethyl group can undergo elimination to form reactive intermediates.

-

Dehydrohalogenation :

Heating with KOtBu in DMF at 120°C eliminates HCl, generating 3-vinyl-4-methylpyridine in 30% yield . The low yield is attributed to polymerization side reactions. -

Cyclization with Amines :

Reacting with ethylenediamine in THF forms a bicyclic pyrrolopyridine derivative, demonstrating utility in heterocyclic synthesis .

Mechanistic Considerations

-

Steric Effects : The 4-methyl group hinders nucleophilic attack at the 3-position, necessitating elevated temperatures for efficient substitution.

-

Electronic Effects : The pyridine ring’s electron-withdrawing nature accelerates SN2 reactions at the chloromethyl carbon.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHKASWECDVEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559065 | |

| Record name | 3-(Chloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45658-41-1 | |

| Record name | 3-(Chloromethyl)-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45658-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.